molecular formula C14H11ClO B3059515 2-Chloro-2'-methylbenzophenone CAS No. 4888-03-3

2-Chloro-2'-methylbenzophenone

Cat. No. B3059515
CAS RN: 4888-03-3
M. Wt: 230.69 g/mol
InChI Key: UOBZEBGRMJZFRG-UHFFFAOYSA-N
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Description

2-Chloro-2’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO. It has a molecular weight of 230.69 . The compound is a yellow solid .


Synthesis Analysis

The synthesis of 2-Chloro-2’-methylbenzophenone involves two stages . In the first stage, 2-methylchlorobenzene reacts with iodine and magnesium in diethyl ether for 4 hours under an inert atmosphere . In the second stage, o-chlorobenzoyl chloride reacts in 5,5-dimethyl-1,3-cyclohexadiene and diethyl ether for 36 hours . The reaction mixture is cooled with ice and then refluxed .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2’-methylbenzophenone can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.


Physical And Chemical Properties Analysis

2-Chloro-2’-methylbenzophenone is a yellow solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

“2-Chloro-2’-methylbenzophenone” is an organic compound synthesized through various methods, including the Friedel-Crafts acylation of 2-chloro-4-methylaniline with 2-chlorobenzoyl chloride . Its characterization is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Proteomics Research

While the specific research applications of “2-Chloro-2’-methylbenzophenone” are limited, it has been identified as a potential ubiquitination inhibitor. Ubiquitination is a crucial cellular process involving the attachment of ubiquitin molecules to proteins, often targeting them for degradation.

Pharmaceutical Synthesis

“2-Chloro-2’-methylbenzophenone” may be used in the synthesis of various pharmaceutical compounds. The unique properties of this compound make it a valuable tool in the development of new drugs .

Photoinitiators

“2-Chloro-2’-methylbenzophenone” can be used as a photoinitiator in the polymer industry. Photoinitiators are compounds that absorb light and produce reactive species, which can initiate a polymerization process .

UV Absorbers

“2-Chloro-2’-methylbenzophenone” can also be used as a UV absorber. UV absorbers are compounds that can absorb ultraviolet light and re-emit it as less damaging visible or infrared light .

Material Science

In material science, “2-Chloro-2’-methylbenzophenone” can be used in the synthesis of new materials with unique properties. Its chemical structure allows it to form strong bonds with other compounds, creating materials with enhanced durability and resistance .

properties

IUPAC Name

(2-chlorophenyl)-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBZEBGRMJZFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443117
Record name 2-CHLORO-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2'-methylbenzophenone

CAS RN

4888-03-3
Record name 2-CHLORO-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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